molecular formula C62H107N23O20S2 B1679558 Peptide 74 CAS No. 132116-39-3

Peptide 74

Cat. No. B1679558
M. Wt: 1558.8 g/mol
InChI Key: DAZBILQQVFBVPE-XKKUQSFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide 74 is a synthetic peptide that contains the sequence immediately upstream of the cleavage site of the 72-kDa type IV collagenase and other members of the matrix metalloproteinase family;  inhibits the activated form of this enzyme.

Scientific Research Applications

Molecular Design and Receptor-Selective Ligands

Research in peptide and protein ligands, focusing on interactions with receptors or acceptor molecules, highlights the development of peptide ligands with potent and specific biological and conformational properties. This area is crucial for understanding the design of peptides in various biological contexts (Hruby, Al-Obeidi, & Kazmierski, 1990).

Peptide Therapeutics

Peptides are known for their high selectivity and efficacy, coupled with safety and tolerance. Approximately 140 peptide therapeutics are under clinical evaluation, exploring beyond traditional peptide design. This includes multifunctional, cell penetrating peptides, and peptide drug conjugates (Fosgerau & Hoffmann, 2015).

Data Mining in Peptide Research

A software tool for data mining in peptide research facilitates the discovery of physicochemical properties of specific peptides. This tool aids in peptide sequence analysis, enhancing classification, prediction accuracy, and new amino acid sequence engineering (Terziyski et al., 2023).

Short Peptides in Biomedical Research

Short peptides are fundamental in biomedical research, with significant promise in bio-therapies. They carry crucial molecular information and have diverse therapeutic applications, including crossing membranes and reaching intracellular targets (Apostolopoulos et al., 2021).

Bioactive Peptides in Health

Bioactive peptides, comprising 2-30 amino acids, exhibit various bioactivities like antihypertensive, opioid, antioxidant, and antithrombotic effects. They hold potential for disease prevention associated with metabolic syndrome and mental health (Lafarga & Hayes, 2014).

Peptide Stability and Bioavailability

The development of short peptide-based drugs is challenged by their poor metabolic stability and low bioavailability. Modifications and design strategies are explored to overcome these limitations, improving drug potential (Adessi & Soto, 2002).

Organometallic-Peptide Bioconjugates

The conjugation of peptides with organometallic moieties offers new opportunities in biomedical research. This approach alters the biomedical properties of peptides, expanding their applications in medicine (Albada & Metzler‐Nolte, 2016).

SPOT-Technology in Peptide Research

Peptide arrays synthesized via SPOT-technology are a powerful proteomics technique. They facilitate the study of molecular recognition and the identification of biologically active peptides (Reineke, Volkmer‐Engert, & Schneider-Mergener, 2001).

properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H107N23O20S2/c1-29(2)47(57(101)74-30(3)48(92)81-38(60(104)105)25-43(65)88)83-53(97)36(26-45(90)91)80-55(99)41-16-11-22-85(41)59(103)37(24-42(64)87)75-44(89)27-73-49(93)39(28-106)82-51(95)33(14-9-20-72-62(69)70)77-54(98)40-15-10-21-84(40)58(102)35(12-6-7-18-63)79-50(94)32(13-8-19-71-61(67)68)76-52(96)34(17-23-107-5)78-56(100)46(66)31(4)86/h29-41,46-47,86,106H,6-28,63,66H2,1-5H3,(H2,64,87)(H2,65,88)(H,73,93)(H,74,101)(H,75,89)(H,76,96)(H,77,98)(H,78,100)(H,79,94)(H,80,99)(H,81,92)(H,82,95)(H,83,97)(H,90,91)(H,104,105)(H4,67,68,71)(H4,69,70,72)/t30-,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZBILQQVFBVPE-XKKUQSFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H107N23O20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1558.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peptide 74

CAS RN

132116-39-3
Record name Peptide 74
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132116393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
1,110
Citations
A Melchiori, A Albini, JM Ray, WG Stetler-Stevenson - Cancer research, 1992 - AACR
… A synthetic peptide, TMRKPRCGNPDVAN (peptide 74), encompassing … Peptide 74 and the control peptide 78, which contains a … Peptide 74 containing the cysteine residue inhibited the …
Number of citations: 122 aacrjournals.org
N Shastri, G Gammon, S Horvath, A Miller… - Journal of immunology …, 1986 - journals.aai.org
… Peptide 74-96 itself induced both peptide 74-90- and peptide 81-96-specific T cells. Thus, a choice was made between these two potential T cell determinants on peptide 74-… peptide 74-…
Number of citations: 64 journals.aai.org
O Shapira-Nahor, H Golding, LK Vujcic… - Cellular …, 1990 - Elsevier
The T cell surface glycoprotein CD4 plays an important role in mediating cellular immunity and serves as the receptor for human immunodeficiency virus. In order to identify primary …
Number of citations: 28 www.sciencedirect.com
R Cibotti, JM Kanellopoulos… - Proceedings of the …, 1992 - National Acad Sciences
… Furthermore, HEL peptide 74-86 (ie, 10 amino acids shorter than peptide 74-96) was shown to bind to I… Furthermore, transgenic animals immunized with peptide 74-96 gave proliferative …
Number of citations: 275 www.pnas.org
GM Gammon, A Oki, N Shastri… - The Journal of …, 1986 - rupress.org
… Administration of the peptide 74-86 to neonatal mice induces tolerance to itself. However, … , and were able to use the smallest immunogenic peptide 74-82 to induce tolerance. To see …
Number of citations: 45 rupress.org
N Shastri, G Gammon, A Miller… - The Journal of …, 1986 - rupress.org
… LNC from each of the mice immunized with either peptide 74-96 or 74-86 responded well to peptide 7486. However, no significant response was observed to peptide 85-96 in all mice …
Number of citations: 48 rupress.org
N Shastri, J Kobori, D Munt, L Hood - Regulation of Immune Gene …, 1986 - Springer
… H.7.2, A01T.2 and A01T.8) recognize peptide 74-96 and the N-terminal peptide 74-86 only in the presence of A~~ express~~ fibroblasts CA 14.11.14 but not in the presence of E ES …
Number of citations: 5 link.springer.com
JN Whitaker - Journal of immunology (Baltimore, Md.: 1950), 1982 - journals.aai.org
… Response to peptide 74-84. The three rabbits and one sheep immunized with peptide 74-… This included high titers of antibody to peptide 74-84, good crossreactivity with peptide 67-80, …
Number of citations: 31 journals.aai.org
NK Nanda, E Sercarz - The Journal of experimental medicine, 1996 - rupress.org
… We show here that H-2 a mice respond to the peptide 74-96 of hen egg-white lysozyme (… prevent expression of T cell responses specific for peptide 74-96. This is a demonstration that …
Number of citations: 19 rupress.org
G Gammon, E Sercarz - Nature, 1989 - nature.com
… Peptide 81–96, which has one of the two determinants of peptide 74–96, induces a normal response in HEL-tolerant mice. Like peptide 30–53, however, 74–96 and 81–96 make little or …
Number of citations: 261 www.nature.com

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